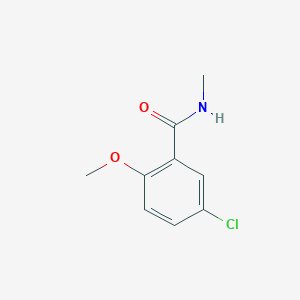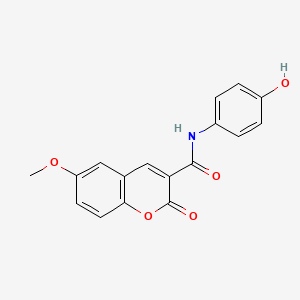
N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as fenretinide , is a synthetic retinoid derivative . It primarily targets the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), which is an Fe (II) -containing non-heme oxygenase that catalyzes the second reaction in the catabolism of tyrosine . This enzyme is found in nearly all aerobic forms of life .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines . Fenretinide also inhibits the activities of stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1) .
Biochemical Pathways
Fenretinide affects multiple biochemical pathways. It inhibits the activity of the enzyme HPPD, which is involved in the catabolism of tyrosine . Fenretinide also inhibits the activities of SCD1 and DES1, which are involved in lipid metabolism . The inhibition of these enzymes leads to the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .
Pharmacokinetics
It is known that fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer . A study on rats revealed that less than 2% of a single intravenous dose is excreted as unmetabolized fenretinide in urine and feces .
Result of Action
The primary result of fenretinide’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of key enzymes in lipid metabolism and the accumulation of ROS . Fenretinide has been shown to have potent anticancer effects in vitro and in vivo .
Action Environment
The action of fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the action, efficacy, and stability of fenretinide can be affected by the conditions of the environment in which it is stored and used .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that similar compounds can exhibit changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that similar compounds can exhibit threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 6-methoxy-2H-chromen-2-one.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 6-methoxy-2H-chromen-2-one in the presence of a suitable catalyst, such as piperidine, to form the intermediate product.
Amidation: The intermediate product is then reacted with an appropriate amine, such as 4-aminobenzoic acid, under acidic conditions to yield the final compound, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)retinamide: Known for its anticancer properties.
3-((4-hydroxyphenyl)amino)propanoic acid: Exhibits antioxidant and anticancer activities.
Porphyrins with phenolic fragments: Known for their antioxidant and cytoprotective properties.
Uniqueness: N-(4-hydroxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a chromene core with a hydroxylphenyl and methoxy substituent, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-13-6-7-15-10(8-13)9-14(17(21)23-15)16(20)18-11-2-4-12(19)5-3-11/h2-9,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFYPUBXPGDFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)
![2-[(3-Chloro-4-methylphenyl)methyl]benzoic acid](/img/structure/B5785500.png)

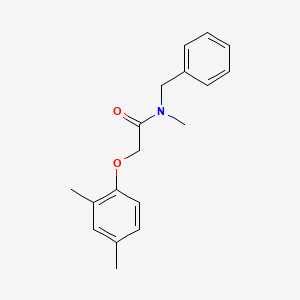
![2-fluoro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5785517.png)
![2-(ETHYLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE](/img/structure/B5785518.png)
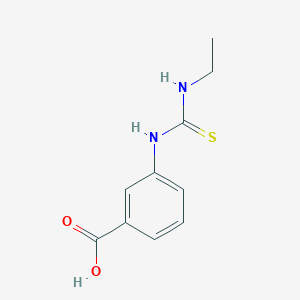
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)
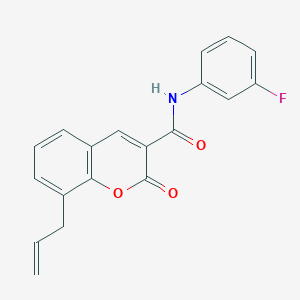
![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)

![N-(2-ethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5785582.png)
![3-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyrazin-2-amine](/img/structure/B5785586.png)
